molecular formula C27H29FN2O4S B14999053 N-(4-ethoxyphenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(4-ethoxyphenyl)-1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14999053
M. Wt: 496.6 g/mol
InChI Key: FHFWMICKQNSSPD-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE: is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of multiple functional groups, including ethoxy, fluorophenoxy, methoxy, and carbothioamide groups

Preparation Methods

The synthesis of N-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves several steps, typically starting with the preparation of the tetrahydroisoquinoline core. The synthetic route may include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction where a fluorophenol reacts with a suitable leaving group on the tetrahydroisoquinoline core.

    Ethoxylation and Methoxylation:

    Formation of the Carbothioamide Group: This can be achieved by reacting the intermediate compound with a thiocarbamoyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

    Hydrolysis: The carbothioamide group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amides or carboxylic acids.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can be compared with other similar compounds, such as:

    N-(4-METHOXYPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ETHOXYPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

The uniqueness of N-(4-ETHOXYPHENYL)-1-[(4-FLUOROPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H29FN2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C27H29FN2O4S/c1-4-33-21-11-7-20(8-12-21)29-27(35)30-14-13-18-15-25(31-2)26(32-3)16-23(18)24(30)17-34-22-9-5-19(28)6-10-22/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,29,35)

InChI Key

FHFWMICKQNSSPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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